molecular formula C8H12O B1601338 2-Methyl-6-hepten-3-yn-2-ol CAS No. 27068-29-7

2-Methyl-6-hepten-3-yn-2-ol

Cat. No. B1601338
CAS RN: 27068-29-7
M. Wt: 124.18 g/mol
InChI Key: OCIGNFUSKHCDHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05231232

Procedure details

The coupling reaction was conducted in the manner described in the procedure of Example VI using the following reagents: 1.00 mL (10.3 mmoles) of 2-methyl-3-butyn-2-ol, 1.00 mL (11.6 mmoles) of allyl bromide (3-bromopropene), 2.21 g (16.0 mmoles) of anhydrous potassium carbonate, 93 mg (0.94 mmoles) of cuprous chloride, and 207 mg (0.91 mmole) of benzyltriethylammonium chloride in 3.00 mL of acetonitrile (HPLC-grade). Isolation of the product in the manner described in the procedure of Example III afforded, after removal of the volatile organic solvents at reduced pressure, 765 mg (60% yield) of the named alcohol, the identity and purity of which were ascertained by IR and proton NMR analysis.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
2.21 g
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous chloride
Quantity
93 mg
Type
reactant
Reaction Step Four
Quantity
207 mg
Type
catalyst
Reaction Step Five
Quantity
3 mL
Type
solvent
Reaction Step Six
Yield
60%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([OH:6])([C:4]#[CH:5])[CH3:3].[CH2:7](Br)[CH:8]=[CH2:9].C(=O)([O-])[O-].[K+].[K+]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.C(#N)C>[CH3:1][C:2]([OH:6])([C:4]#[C:5][CH2:9][CH:8]=[CH2:7])[CH3:3] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
CC(C)(C#C)O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
C(C=C)Br
Step Three
Name
Quantity
2.21 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
cuprous chloride
Quantity
93 mg
Type
reactant
Smiles
Step Five
Name
Quantity
207 mg
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Step Six
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The coupling reaction
CUSTOM
Type
CUSTOM
Details
afforded

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C#CCC=C)O
Measurements
Type Value Analysis
AMOUNT: MASS 765 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.